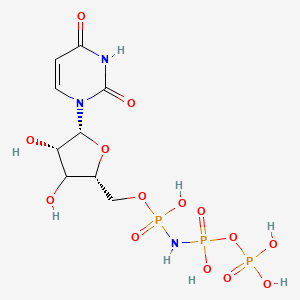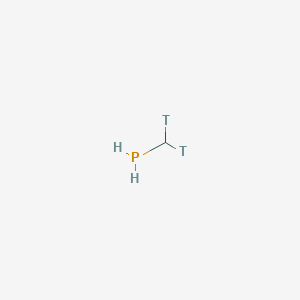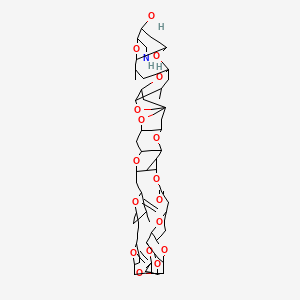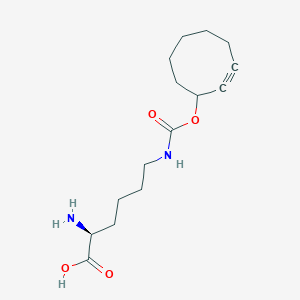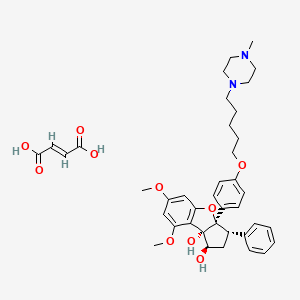
Fli-1-IN-1 (fumarate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fli-1-IN-1 (fumarate) is a compound known for its ability to target and inhibit the interaction of the EWS-FLI1 protein, which is implicated in various cancers. This compound has shown potential anticancer activity by inhibiting the binding of EWS-FLI1 to RNA helicase A .
Vorbereitungsmethoden
Condensation Reaction: Starting with a suitable precursor, a condensation reaction is carried out to form the core structure of the compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Fumarate Formation: Finally, the compound is converted into its fumarate salt form to enhance its stability and solubility.
Analyse Chemischer Reaktionen
Fli-1-IN-1 (fumarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Fli-1-IN-1 (fumarate) has a wide range of scientific research applications, including:
Cancer Research: The compound is primarily used in cancer research due to its ability to inhibit the EWS-FLI1 protein interaction, which is crucial in certain cancers.
Hematopoiesis Studies: It is used to study the role of Fli-1 in hematopoiesis, the process of blood cell formation.
Endothelial Cell Research: The compound is also used to investigate the regulation of endothelial cells, which play a key role in the circulatory and immune systems.
Drug Development: Fli-1-IN-1 (fumarate) serves as a lead compound in the development of new drugs targeting the Fli-1 protein.
Wirkmechanismus
The mechanism of action of Fli-1-IN-1 (fumarate) involves:
Inhibition of EWS-FLI1 Interaction: The compound directly binds to and inhibits the interaction between EWS-FLI1 and RNA helicase A, disrupting the function of EWS-FLI1 in cancer cells.
Transcriptional Regulation: By inhibiting EWS-FLI1, the compound affects the transcription of various genes involved in cell growth, differentiation, and apoptosis.
Pathway Modulation: The compound modulates several molecular pathways, including the MAPK and PI3K pathways, which are crucial for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Fli-1-IN-1 (fumarate) is unique compared to other similar compounds due to its specific targeting of the EWS-FLI1 protein interaction. Similar compounds include:
Flavagline-like Compounds: These compounds also inhibit Fli-1 transactivation ability and have shown potential in suppressing leukemia.
Other Fli-1 Inhibitors: Various other inhibitors target the Fli-1 protein, but Fli-1-IN-1 (fumarate) stands out due to its specific mechanism of action and potential anticancer activity.
Eigenschaften
Molekularformel |
C39H48N2O10 |
|---|---|
Molekulargewicht |
704.8 g/mol |
IUPAC-Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C35H44N2O6.C4H4O4/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35;5-3(6)1-2-4(7)8/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t29-,32+,34+,35-;/m0./s1 |
InChI-Schlüssel |
HWNYNVKCGCJJCM-APRRGZKTSA-N |
Isomerische SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


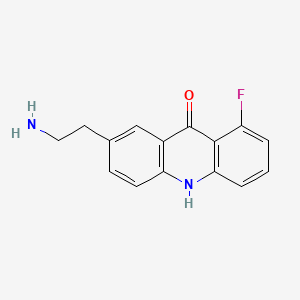
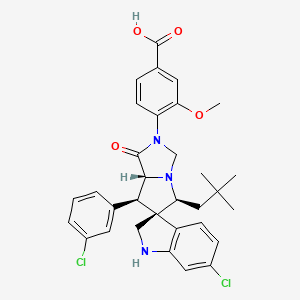

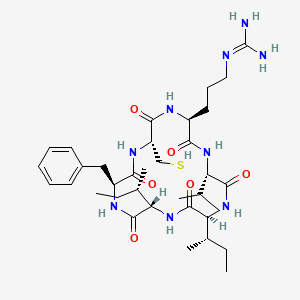
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
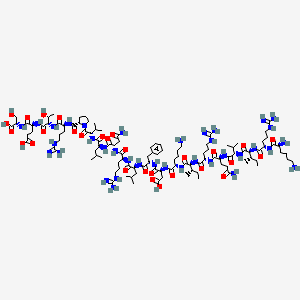
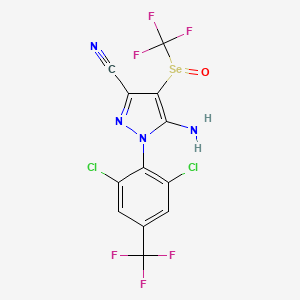
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
